

Spectroscopic Analysis of (4-(2-Methoxyethoxy)phenyl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

	(4-(2-Methoxyethoxy)phenyl)boronic acid
Compound Name:	(4-(2-Methoxyethoxy)phenyl)boronic acid
Cat. No.:	B151608

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of **(4-(2-Methoxyethoxy)phenyl)boronic acid**. While specific, experimentally verified ^1H and ^{13}C NMR data for this compound are not readily available in publicly accessible databases, this document outlines a detailed, generalized protocol for acquiring such data, based on established methodologies for analogous arylboronic acids. Furthermore, spectral data for the closely related compound, 4-methoxyphenylboronic acid, is presented for comparative purposes.

Experimental Protocols

A significant challenge in the NMR analysis of boronic acids is their propensity to form cyclic anhydrides, known as boroxines, particularly in non-coordinating solvents. This can lead to complex and often broad NMR spectra. To obtain sharp, well-resolved spectra, the use of a coordinating deuterated solvent is highly recommended.

General Protocol for ^1H and ^{13}C NMR Spectroscopy of Arylboronic Acids:

- Sample Preparation:

- Accurately weigh 5-10 mg of the arylboronic acid sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated coordinating solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄. The choice of solvent can influence the chemical shifts.
- Transfer the resulting solution to a standard 5 mm NMR tube.

- Instrument Setup:
 - The analysis should be performed on a high-resolution NMR spectrometer, typically with a proton frequency of 300 MHz or higher.
 - The spectrometer should be properly tuned and shimmed for the specific solvent and sample.
- ¹H NMR Acquisition:
 - Acquire the spectrum at a controlled temperature, typically 25 °C.
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
 - Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm).
- ¹³C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - A larger number of scans will be necessary compared to ¹H NMR to obtain a good signal-to-noise ratio.
 - Reference the spectrum to the solvent's carbon signal (e.g., DMSO-d₆ at δ 39.5 ppm).
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Perform phase and baseline corrections to obtain a clean spectrum.

- For ^1H NMR, integrate the signals to determine the relative proton ratios.

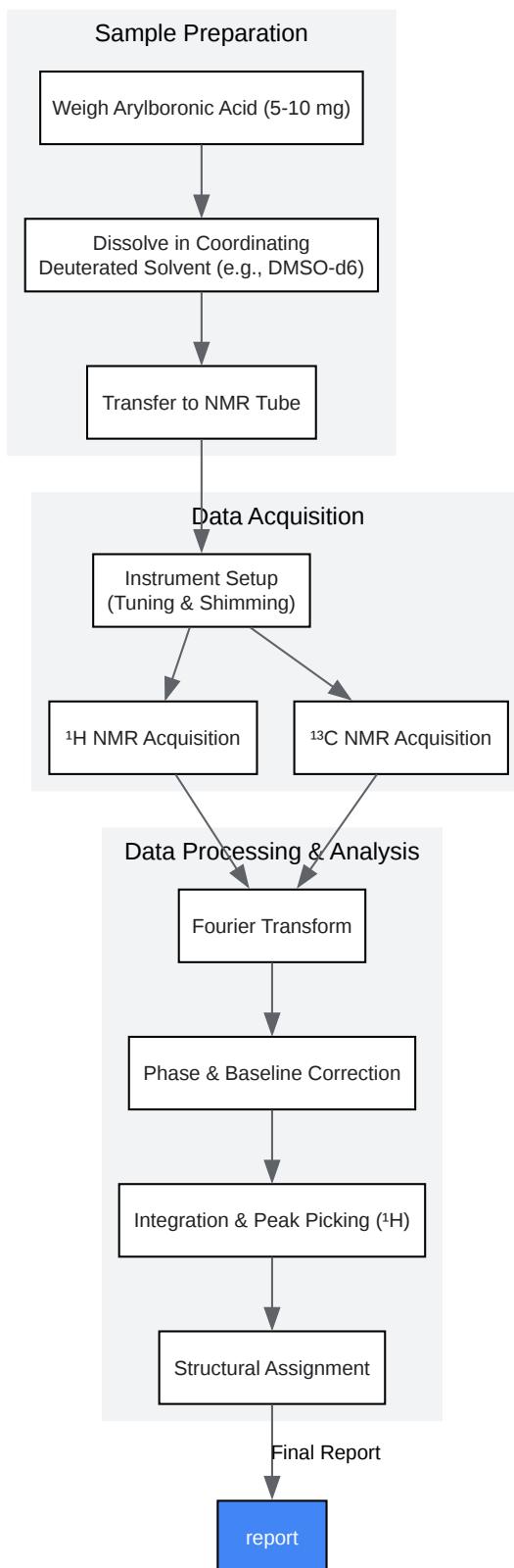
Data Presentation: Analogous Compound

The following tables summarize the ^1H and ^{13}C NMR spectral data for 4-methoxyphenylboronic acid, a structurally similar compound. This data is provided for illustrative and comparative purposes.

Table 1: ^1H NMR Spectral Data for 4-Methoxyphenylboronic acid

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
7.70	d	8.6	2H	Ar-H ortho to $\text{B}(\text{OH})_2$
6.85	d	8.6	2H	Ar-H meta to $\text{B}(\text{OH})_2$
3.75	s	-	3H	OCH_3
8.0 (broad s)	s	-	2H	$\text{B}(\text{OH})_2$

Solvent: DMSO-d_6


Table 2: ^{13}C NMR Spectral Data for 4-Methoxyphenylboronic acid

Chemical Shift (δ , ppm)	Assignment
161.5	C-OCH_3
136.5	Ar-C ortho to $\text{B}(\text{OH})_2$
113.0	Ar-C meta to $\text{B}(\text{OH})_2$
55.0	OCH_3
ipso-C not always observed	$\text{C-B}(\text{OH})_2$

Solvent: DMSO-d₆

Mandatory Visualization

The following diagram illustrates a generalized workflow for the NMR spectroscopic analysis of an arylboronic acid, such as **(4-(2-Methoxyethoxy)phenyl)boronic acid**.

[Click to download full resolution via product page](#)

Workflow for NMR Spectroscopic Analysis of Arylboronic Acids.

- To cite this document: BenchChem. [Spectroscopic Analysis of (4-(2-Methoxyethoxy)phenyl)boronic acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b151608#1h-nmr-and-13c-nmr-spectral-data-for-4-2-methoxyethoxy-phenyl-boronic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com